
Tilac
Overview
Description
Tilac is a non-steroidal anti-inflammatory drug (NSAID) used to treat conditions like osteoarthritis and rheumatoid arthritis . It works by inhibiting the formation of prostaglandins, which are involved in inflammation, fever, and pain . The drug is administered as a racemate, with the S-form shown to be active while the R-form is inactive .
Chemical Reactions Analysis
Tilac, like other NSAIDs, works by inhibiting the enzyme cyclooxygenase (COX). This inhibition decreases the synthesis of peripheral prostaglandins that are involved in mediating inflammation . The exact chemical reactions involved in this process are not specified in the search results.Physical And Chemical Properties Analysis
Tilac’s physical and chemical properties include its molecular formula (C17H21NO3), molecular weight (287.3535), and its high protein binding (>99% bound, primarily to albumin) . Unfortunately, the search results do not provide more detailed information on Tilac’s physical and chemical properties.Scientific Research Applications
Autoimmune Disease Treatment
TILAC represents a paradigm shift in the design of efficacious and sustained disease remediation . It’s a transformative tolerance induction technology that is completely unlike all previous attempts to induce tolerance . It surpasses current developmental approaches in its elegant simplicity, perfectly personal operation, and universal application . It’s differentiated from past attempts by the binding of two powerful adjuvant constituents that make it possible to utilize the pool of endogenous pathogenic antigens to down-regulate the immune response associated with a particular disease .
Psoriasis Treatment
Plaque Psoriasis has been chosen by TregTherapeutics management as the first disease state in which to demonstrate human proof of concept . The rationale for this choice is based on the skin’s ease of access and treatment, as well as, the availability of definitive and well-recognized treatment assessment tools .
Type 1 Diabetes Treatment
TILAC can be used to treat Type 1 diabetes, an autoimmune disease where the immune system attacks the insulin-producing cells in the pancreas .
Lupus Treatment
Lupus, another autoimmune disease where the immune system attacks its own tissues, can also be treated using the TILAC approach .
Rheumatoid Arthritis Treatment
Rheumatoid arthritis, a chronic inflammatory disorder affecting many joints, including those in the hands and feet, is another potential application for TILAC .
Multiple Sclerosis Treatment
Multiple sclerosis, a potentially disabling disease of the brain and spinal cord (central nervous system), is another disease that can be treated using the TILAC approach .
Mechanism of Action
Target of Action
Tilac, developed by TregTherapeutics, is a transformative tolerance induction technology . The primary targets of Tilac are the endogenous pathogenic antigens associated with a particular disease . These antigens are responsible for causing the immune response . The approach is highly personalized and targets only the pathogenic self-antigens perpetrating the disease .
Mode of Action
Tilac utilizes a formulation comprised of two primary components: a vaccine adjuvant and an anti-inflammatory cytokine . These components have been linked to form a unique conjugate . It accomplishes this with no biological contribution from the patient, such as blood or cells . The approach is simple and elegant, requiring no extracorporeal manipulation of tissue or cellular components .
Biochemical Pathways
The biochemical pathways affected by Tilac involve the immune system’s response to endogenous pathogenic antigens . The immune system possesses remarkable restorative power that can be harnessed through the creation and maintenance of a robust tolerogenic microenvironment . This results in directional modulation of the immune response by regulatory T cells to achieve desired disease remediation .
Pharmacokinetics
It is known that both components of the tilac formulation, a vaccine adjuvant and an anti-inflammatory cytokine, are fda-approved and have been safely used clinically for decades .
Result of Action
The result of Tilac’s action is the down-regulation of the immune response associated with a particular disease . This is achieved across the range of targeted autoimmune diseases . The immune system’s restorative power is harnessed to create a robust tolerogenic microenvironment, resulting in the directional modulation of the immune response by regulatory T cells .
Action Environment
The action environment of Tilac is designed to be a specific, tolerogenic microenvironment . This environment enables a strong and durable outcome of restoration and healing . The approach is considered to be a potentially universal therapy, designed to take advantage of commonality found in all disease states . It is anticipated to be broadly and effectively applied, affecting the lives of millions of people around the world .
Safety and Hazards
Tilac may increase blood pressure and/or cause fluid retention and edema . It also carries a risk of gastrointestinal toxicity, including bleeding, ulceration, and perforation . Other risks include direct renal injury, anaphylactoid reactions, and serious skin reactions . It’s important to use the lowest effective dose for the shortest duration consistent with individual patient treatment goals .
properties
IUPAC Name |
2-hydroxypropanoate;titanium(4+);dihydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.2H2O.Ti/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);2*1H2;/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQHSUHILQWIOM-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[OH-].[OH-].[Ti+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O8Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tilac | |
CAS RN |
79110-90-0 | |
| Record name | Titanium, dihydroxybis(2-hydroxypropanoato-O{1},O{2}) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)
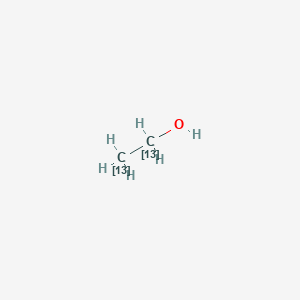
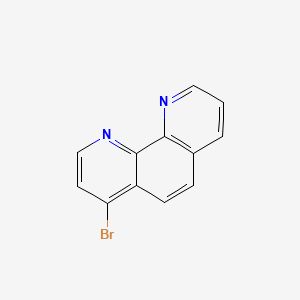
![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)
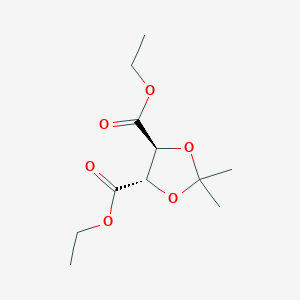
![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)
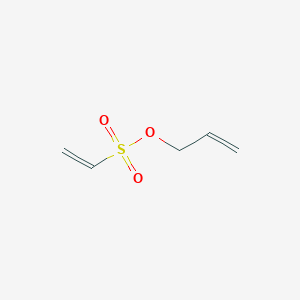
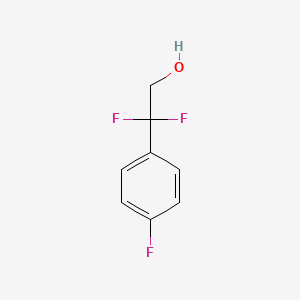


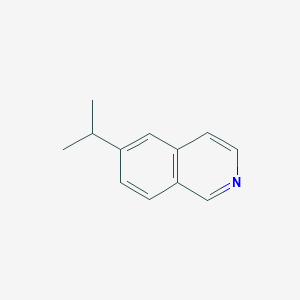

![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)
